1-Chloro-4-(ethylsulfanyl)butane
Description
Contextual Significance of Halogenated Thioethers in Chemical Research
Halogenated thioethers are organic compounds that feature both a halogen atom and a thioether functional group (a sulfur atom bonded to two organic groups). ontosight.ai This combination of functional groups imparts a dual reactivity to the molecule. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the carbon atom attached to the halogen is susceptible to nucleophilic attack. This bifunctionality makes halogenated thioethers valuable intermediates in a variety of chemical transformations.
The thioether linkage itself is more stable than its ether counterpart due to the lower electronegativity of sulfur compared to oxygen, making it less prone to nucleophilic cleavage. ontosight.ai However, the sulfur atom can be oxidized to form sulfoxides and sulfones, which are important functional groups in their own right, finding applications in medicinal chemistry and materials science. The presence of a halogen atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through substitution reactions. masterorganicchemistry.com This versatility allows for the construction of complex molecules from simpler, readily available starting materials.
Strategic Importance of 1-Chloro-4-(ethylsulfanyl)butane as a Synthetic Intermediate
This compound, with the chemical formula C6H13ClS, is a prime example of a strategically important halogenated thioether. nih.gov Its linear four-carbon chain provides a flexible scaffold that can be incorporated into larger molecular frameworks. The terminal chloro group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Simultaneously, the ethylthio group can participate in its own set of chemical transformations or remain as a stable structural element.
This compound is a valuable building block in organic synthesis, a term used to describe readily available molecules that can be used to construct more complex structures. researchgate.netnih.gov For instance, the chloride can be displaced by various nucleophiles to form new bonds, while the thioether can be oxidized or otherwise modified. This dual reactivity allows for a stepwise and controlled construction of target molecules. The synthesis of this compound itself can be achieved through several methods, often involving the reaction of a thiol with a dihalogenated alkane or the reaction of an alkyl halide with a sulfur-containing nucleophile. masterorganicchemistry.comorganic-chemistry.org
Current Research Landscape and Identified Knowledge Gaps for this compound
The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. A search of chemical literature reveals its use in the synthesis of various organic molecules, though detailed studies focusing solely on the compound itself are less common. While its fundamental reactivity is understood based on the principles of organic chemistry, there are still knowledge gaps to be addressed.
For example, a comprehensive investigation into the optimization of its synthesis, exploring a variety of catalysts and reaction conditions to maximize yield and minimize byproducts, would be beneficial. Furthermore, a systematic study of its reactivity with a broad range of nucleophiles and under various reaction conditions could uncover new and useful synthetic methodologies. While its physical and chemical properties are available in databases like PubChem, in-depth experimental studies to corroborate and expand upon this data are limited. nih.gov
Objectives and Scope of In-Depth Investigation into this compound
The primary objective of a dedicated research program on this compound would be to fill the identified knowledge gaps and to fully elucidate its synthetic potential. The scope of such an investigation would encompass:
Systematic Synthesis and Optimization: To develop and optimize efficient and scalable synthetic routes to this compound. This would involve a comparative study of different synthetic methods, catalysts, and reaction conditions.
Comprehensive Reactivity Profiling: To systematically explore the reactivity of the chloro and thioether functionalities with a diverse array of reagents. This would include detailed kinetic and mechanistic studies to understand the factors that govern its reactivity.
Exploration of Novel Applications: To leverage the understanding gained from reactivity studies to develop novel synthetic applications for this compound in the construction of complex and valuable molecules.
Detailed Physicochemical Characterization: To perform a thorough experimental characterization of the physical and chemical properties of this compound, providing a robust dataset for future research and applications.
By undertaking such a focused investigation, the scientific community can unlock the full potential of this versatile synthetic building block, paving the way for new discoveries in organic synthesis and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C6H13ClS |
|---|---|
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
InChI Key |
YZUYXNFHQZMAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCCl |
Origin of Product |
United States |
Molecular Architecture and Stereochemical Considerations of 1 Chloro 4 Ethylsulfanyl Butane
Systematic Nomenclature and IUPAC Classification of 1-Chloro-4-(ethylsulfanyl)butane
The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this molecule is 1-chloro-4-ethylsulfanylbutane . nih.gov This name is derived by identifying the longest carbon chain, which is butane (B89635). The substituents are then located and named: a chlorine atom on the first carbon ("1-chloro") and an ethylsulfanyl group (-SEt) on the fourth carbon ("4-ethylsulfanyl"). Thioethers, also known as sulfides, are organosulfur compounds with the general structure R-S-R'. libretexts.orgwikipedia.org
Below is a table summarizing key identifiers for the compound.
| Identifier | Value |
| IUPAC Name | 1-chloro-4-ethylsulfanylbutane nih.gov |
| Molecular Formula | C₆H₁₃ClS nih.gov |
| Molecular Weight | 152.69 g/mol nih.gov |
| CAS Number | 115412-58-3 nih.gov |
| Synonyms | 4-chlorobutyl ethyl sulfide, (4-Chlorobutyl)(ethyl)sulfane nih.gov |
Conformational Analysis of the Butane Backbone and Thioether Group in this compound
The flexibility of the single bonds within this compound allows for various spatial arrangements, or conformations. The analysis primarily focuses on the rotation around the C-C bonds of the butane backbone. libretexts.org
Butane Backbone: Rotation about the central C2-C3 bond of the butane core gives rise to distinct conformers, including staggered and eclipsed forms. libretexts.org
Staggered Conformations: These are energy minima.
Anti-conformation: The most stable conformer, where the C1 and C4 carbons (and their respective substituents) are positioned 180° apart, minimizing steric strain. libretexts.orgquimicaorganica.org In the case of this compound, this places the bulky chloromethyl and 2-(ethylsulfanyl)ethyl groups farthest from each other.
Gauche-conformation: This occurs when the C1 and C4 carbons are at a 60° dihedral angle. While staggered, it is less stable than the anti-conformation due to steric hindrance between the end groups. libretexts.orgutexas.edu
Eclipsed Conformations: These are energy maxima where substituents on adjacent carbons are aligned, leading to torsional and steric strain. The highest energy conformation occurs when the largest groups are fully eclipsed. libretexts.orgupenn.edu
The molecule will predominantly exist in the lower-energy anti-conformation, with transient passage through higher-energy states.
| Conformation (Butane Model) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy | Stability |
| Anti | 180° | Lowest | Most Stable quimicaorganica.org |
| Gauche | 60°, 300° | Higher than Anti | Less Stable libretexts.org |
| Eclipsed (H, CH₃) | 120°, 240° | High | Unstable libretexts.org |
| Syn (Fully Eclipsed) | 0° | Highest | Least Stable quimicaorganica.org |
Synthetic Methodologies for 1 Chloro 4 Ethylsulfanyl Butane
Retrosynthetic Analysis Leading to 1-Chloro-4-(ethylsulfanyl)butane
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, two primary retrosynthetic disconnections are considered, targeting the key functional groups: the thioether and the alkyl chloride.
Disconnection 1: C-S Bond
The most intuitive disconnection is at the carbon-sulfur bond of the thioether. This leads to a four-carbon electrophilic synthon and an ethylthiolate nucleophile. The synthetic equivalents for these synthons are typically a bifunctional butane (B89635) derivative and a source of ethanethiolate, respectively. A common choice for the butane component is 1,4-dichlorobutane (B89584), where one chlorine atom acts as a leaving group for the thioether formation, while the other remains for further functionalization.
Disconnection 2: C-Cl Bond
Alternatively, the carbon-chlorine bond can be disconnected. This approach suggests a precursor molecule, 4-(ethylsulfanyl)butan-1-ol. This intermediate would then be subjected to a halogenation reaction to introduce the chlorine atom at the terminal position. This pathway requires the initial formation of the thioether from a precursor that already contains a hydroxyl group or can be readily converted to one.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, two principal synthetic strategies have been established for the preparation of this compound.
One common method involves the direct reaction of a sulfur nucleophile with a dihalogenated alkane. A prevalent example is the reaction of sodium ethanethiolate with an excess of 1,4-dichlorobutane. The use of an excess of the dihalide is crucial to minimize the formation of the disubstituted byproduct, 1,4-bis(ethylthio)butane.
Another established route is a two-step process beginning with the synthesis of 4-(ethylthio)butan-1-ol. This intermediate can be prepared by reacting sodium ethanethiolate with 4-chloro-1-butanol. Subsequently, the hydroxyl group of 4-(ethylthio)butan-1-ol is converted to a chloride, yielding the final product. This conversion can be achieved using various chlorinating agents.
Mechanistic Pathways for Thioether Formation
The formation of the thioether linkage in the synthesis of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com This mechanism is analogous to the well-known Williamson ether synthesis. nih.gov In this process, a potent nucleophile, the ethanethiolate anion (CH₃CH₂S⁻), attacks the electrophilic carbon atom of an alkyl halide, such as 1,4-dichlorobutane. masterorganicchemistry.com
The reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group (in this case, a chloride ion) from the backside. This backside attack leads to the simultaneous formation of the new carbon-sulfur bond and the breaking of the carbon-chlorine bond. The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. Thiolates are excellent nucleophiles, often more so than their alkoxide counterparts, due to the higher polarizability of the larger sulfur atom. google.com
Mechanistic Pathways for Halogenation at the Terminal Position
In the synthetic route that proceeds through the 4-(ethylthio)butan-1-ol intermediate, the conversion of the terminal hydroxyl group to a chloride also generally follows an SN2 pathway. Common reagents for this transformation include thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270), or concentrated hydrochloric acid with a catalyst such as zinc chloride.
When using thionyl chloride, the alcohol's oxygen atom first attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate can then be attacked by the displaced chloride ion at the primary carbon, leading to the formation of the alkyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride. The use of pyridine serves to neutralize the HCl generated.
Catalytic Strategies Employed in the Synthesis of this compound
To enhance the efficiency of the SN2 reaction between the ethanethiolate and 1,4-dichlorobutane, especially when the reactants are in different phases (e.g., a solid thiolate salt and a liquid organic dihalide), phase-transfer catalysis (PTC) can be employed. youtube.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are common phase-transfer catalysts. The catalyst facilitates the transport of the thiolate anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate. youtube.com
In the context of converting 4-(ethylthio)butan-1-ol to the corresponding chloride, while not always strictly catalytic, the use of pyridine with thionyl chloride is a common strategy to facilitate the reaction. prepchem.com For dehydrative thioetherification, which involves the reaction of an alcohol with a thiol, various metal catalysts, including those based on zinc, nickel, palladium, and iron, have been developed to promote the reaction under milder conditions than traditional acid catalysis. chemrevlett.com For instance, zinc iodide (ZnI₂) and zinc chloride (ZnCl₂) have been shown to be effective for the dehydrative coupling of benzylic alcohols with thiols. chemrevlett.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters include the choice of solvent, temperature, and stoichiometry of the reactants.
For the SN2 reaction between ethanethiolate and 1,4-dichlorobutane, polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. The stoichiometry is also crucial; using a significant excess of 1,4-dichlorobutane helps to favor the desired monosubstitution product over the disubstituted byproduct.
Temperature control is another important factor. While higher temperatures generally increase the reaction rate, they can also lead to an increase in side reactions, such as elimination or the formation of the disubstituted product. Therefore, the reaction is often carried out at a moderate temperature to balance the rate and selectivity.
The table below summarizes typical conditions for the key reaction types involved in the synthesis of this compound.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Key Considerations |
| Thioether Formation | Ethanethiol (B150549), 1,4-Dichlorobutane | Base (e.g., NaOH, NaH) | Polar Aprotic (e.g., DMF, Ethanol) | Room Temp. to Reflux | Excess dihalide to minimize disubstitution. |
| Thioether Formation (PTC) | Sodium Ethanethiolate, 1,4-Dichlorobutane | Quaternary Ammonium Salt | Biphasic or Organic | 50-100 | Enhances reaction rate between phases. |
| Alcohol Chlorination | 4-(Ethylthio)butan-1-ol | Thionyl Chloride | Pyridine or Inert Solvent | 0 to Room Temp. | Controls exothermicity and neutralizes HCl. |
| Alcohol Chlorination | 4-(Ethylthio)butan-1-ol | Conc. HCl | Zinc Chloride | Reflux | Drives reaction towards product formation. |
Development of Novel Synthetic Approaches to this compound
Research in organic synthesis continues to seek more efficient, environmentally friendly, and atom-economical methods. Several novel approaches for the formation of thioethers could potentially be applied to the synthesis of this compound.
One such approach is the metal-free dehydrative thioetherification of alcohols with thiols. nih.gov This method avoids the use of pre-halogenated substrates and can be catalyzed by strong acids like triflic acid or recyclable solid acid catalysts. nih.gov This would involve the direct reaction of 4-chlorobutanol with ethanethiol.
Another innovative strategy involves the use of xanthates as odorless and stable thiol surrogates. cornell.edu In this method, a xanthate salt can react with an alkyl halide to form a thioether, offering a more user-friendly alternative to the often malodorous thiols. cornell.edu
Furthermore, photochemical methods are emerging as powerful tools in organic synthesis. Organocatalytic, light-mediated protocols have been developed for the synthesis of thioethers from inexpensive starting materials like alcohols and aryl chlorides under mild conditions. chemrevlett.com These methods often proceed through radical intermediates and offer new mechanistic pathways for C-S bond formation. researchgate.net
These modern approaches represent the ongoing evolution of synthetic chemistry, aiming for greater efficiency and sustainability, and could provide alternative and potentially superior routes to this compound in the future.
Exploration of Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. The synthesis of thioethers and haloalkanes traditionally involves reagents and conditions that are now considered suboptimal from a sustainability perspective. acsgcipr.org For instance, the use of volatile organic solvents, hazardous alkylating agents, and energy-intensive batch processes are common targets for improvement.
Modern synthetic strategies are being developed to align with green chemistry principles. nih.gov For the synthesis of thioethers, catalyst-free and solvent-free approaches are gaining traction. tandfonline.com One such method involves the direct reaction of alcohols with thiols under microwave irradiation, which can lead to good-to-excellent yields without the need for a catalyst or solvent. tandfonline.com Another green alternative addresses the use of foul-smelling and air-sensitive thiols by employing odorless and stable surrogates like xanthates. mdpi.com These methods often operate under transition-metal-free and base-free conditions, further enhancing their green credentials. mdpi.com
The choice of solvent is a critical aspect of green chemistry. Efforts are focused on replacing hazardous dipolar aprotic or ethereal solvents with more benign alternatives or minimizing their use altogether. acsgcipr.org The ideal green process for this compound would utilize water or no solvent, employ catalysts that are efficient and recyclable, and minimize waste by maximizing atom economy. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thioether Formation
| Feature | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous, non-renewable petrochemical solvents (e.g., DMSO, DMF). acsgcipr.orgnih.gov | Prioritizes benign solvents like water, supercritical CO2, or solvent-free conditions. acsgcipr.orgtandfonline.com |
| Reagents | May use toxic and odorous thiols, hazardous alkyl halides. mdpi.comwikipedia.org | Employs less hazardous starting materials like alcohols or thiol surrogates (e.g., xanthates). tandfonline.commdpi.com |
| Catalysts | Can rely on expensive or toxic metal catalysts. tandfonline.com | Aims for catalyst-free reactions or uses abundant, non-toxic, or recyclable catalysts. tandfonline.commdpi.com |
| Energy | Typically relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation to shorten reaction times. tandfonline.commdpi.com |
| Byproducts | May generate significant amounts of waste and harmful byproducts. acsgcipr.org | Designed for high atom economy, minimizing waste and producing water as the primary byproduct. wikipedia.org |
Alternative Precursors and Starting Materials for this compound Synthesis
The conventional synthesis of this compound would likely proceed via nucleophilic substitution, reacting a sulfur nucleophile with a butane derivative containing a chlorine atom and another leaving group, or by reacting a bifunctional precursor. Standard starting materials are often derived from petroleum feedstocks. pcc.euwikipedia.org
In the quest for more sustainable and efficient synthetic routes, researchers are exploring a variety of alternative precursors. A significant area of development is the use of bio-based feedstocks. libretexts.org Carbohydrates, for example, can be converted into useful chemical intermediates that could potentially serve as precursors for the butane backbone, reducing the reliance on fossil fuels. libretexts.org
Beyond the carbon skeleton, alternative reagents for introducing the chloro and ethylsulfanyl functionalities are being investigated. Instead of using alkyl halides, which can have toxicity concerns, alcohols are being explored as alkylating agents in the presence of acid catalysts. wikipedia.orgchemguide.co.uk This approach, known as the Williamson ether synthesis for ethers, can be adapted for thioethers, with the significant green advantage of producing water as the only byproduct. wikipedia.org For the sulfur component, odorless thiol surrogates such as potassium xanthates (ROCS₂K) can be used to react with alkyl halides, avoiding the handling of volatile and malodorous thiols. mdpi.com Another approach involves the reaction of aryl alcohols with disulfanes, using a copper catalyst and oxygen as a benign oxidant to form thioethers. nih.gov
Table 2: Conventional vs. Alternative Precursors for this compound Synthesis
| Component | Conventional Precursor | Alternative Precursor/Method | Rationale for Alternative |
|---|---|---|---|
| Butane Backbone | 1,4-Dichlorobutane or Tetrahydrofuran (from petroleum). pcc.eu | Butanediols derived from biomass (e.g., fermented sugars). libretexts.org | Renewable source, potential for reduced carbon footprint. |
| Sulfur Source | Ethanethiol. | Potassium ethyl xanthate. mdpi.com | Odorless, stable, and safer to handle than thiols. |
| Alkylating Agent | 1,4-Dichlorobutane. | 4-Chloro-1-butanol. wikipedia.orgchemguide.co.uk | The reaction produces water as a byproduct, enhancing green credentials. |
| Overall Strategy | Nucleophilic substitution with alkyl halides. | Thiol-ene radical reactions. acsgcipr.org | High atom economy and can often be performed under mild, catalyst-free conditions. |
Application of Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods and is particularly advantageous for the synthesis of compounds like this compound. researchgate.net This technology involves pumping reagents through a network of tubes or channels, where the reaction occurs. The precise control over parameters such as temperature, pressure, and reaction time allows for significant improvements in safety, efficiency, and scalability. rsc.orgrsc.org
For the synthesis of haloalkanes and thioethers, flow chemistry offers distinct advantages. Many halogenation reactions are fast and highly exothermic; in a continuous flow setup, the high surface-area-to-volume ratio of the reactor allows for rapid heat dissipation, preventing thermal runaways and improving selectivity. rsc.org Similarly, reactions involving hazardous intermediates, such as diazonium salts in the synthesis of some sulfur-containing compounds, can be performed more safely as the unstable intermediate is generated and consumed in situ, minimizing its accumulation to negligible amounts. researchgate.net
A hypothetical flow synthesis of this compound could involve pumping a stream of a suitable precursor, such as 4-chloro-1-butanol, and a sulfur source, like ethanethiol with a base or a xanthate solution, through a heated reactor coil. The product stream would then continuously flow into a purification module. This setup allows for safe handling of potentially hazardous reagents and can be operated for extended periods to produce large quantities of the target molecule with high consistency. acs.org
Table 3: Comparison of Batch vs. Flow Processing for a Representative Halogenation Reaction
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Accumulation of hazardous reagents/intermediates, risk of thermal runaway. rsc.org | Small reaction volume, in-situ generation/consumption of hazardous species, excellent heat transfer. rsc.orgresearchgate.net |
| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced, often from hours to minutes or seconds (residence time). acs.orgnih.gov |
| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, stoichiometry, and residence time. researchgate.netrsc.org |
| Scalability | Scaling up can be challenging and may require complete process redesign. | Readily scalable by running the system for longer or by using parallel reactors ("scaling out"). nih.gov |
| Yield & Purity | Often lower due to side reactions and decomposition. nih.gov | Typically higher yields and purity due to enhanced control and rapid quenching. nih.govnih.gov |
Advanced Purification and Isolation Techniques for Synthetic this compound
Advanced purification techniques are being developed to overcome these limitations. Selective extraction using mineral or organic acids is an effective method for isolating organosulfur compounds. globecore.com Another approach is oxidative desulfurization (ODS), where sulfur compounds are oxidized to sulfoxides or sulfones, which have different polarities and can be more easily separated. globecore.combiomedres.us
A particularly promising area is the use of novel adsorbent materials. Metal-Organic Frameworks (MOFs), which are highly porous materials with tunable structures, have shown significant potential for the selective sorption of organosulfur compounds from mixtures. digitellinc.com For instance, aluminum-based MOFs have demonstrated the ability to effectively remove diethyl sulfoxide, a compound structurally related to oxidized this compound, from aqueous solutions. digitellinc.com Other advanced methods include the use of specific microbial strains capable of cleaving carbon-sulfur bonds, which could be applied in bioreactors for purification, and the use of membranes containing nanoparticles designed to capture sulfur compounds. nih.govmdpi.com
For the purification of this compound, a multi-step approach could be envisioned. After the main reaction, a liquid-liquid extraction could remove bulk impurities, followed by a pass through a column packed with a selective adsorbent like a custom-designed MOF to capture any remaining organosulfur byproducts. Final polishing could be achieved via high-vacuum distillation to yield the highly pure compound.
Table 4: Comparison of Purification Techniques for Organosulfur Compounds
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Fractional Distillation | Separation based on differences in boiling points. | Effective for large quantities, well-established technology. | Energy-intensive, may not separate compounds with close boiling points, risk of thermal decomposition. chemguide.co.uk |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution, applicable to a wide range of compounds. rsc.org | Can be slow, requires large volumes of solvent, difficult to scale up. rsc.org |
| Oxidative Desulfurization (ODS) | Oxidation of sulfides to more polar sulfoxides/sulfones, followed by extraction or adsorption. biomedres.us | High selectivity for sulfur compounds, can operate under mild conditions. biomedres.us | Requires an additional reaction step and subsequent separation of the oxidant and oxidized products. |
| Adsorption (e.g., with MOFs) | Selective binding of target molecules to a porous adsorbent material. digitellinc.com | High selectivity and capacity, potential for regeneration and reuse of adsorbent. digitellinc.com | Adsorbent material can be expensive, may require specific activation procedures. |
| Selective Extraction | Use of specific solvents (e.g., acids) to selectively remove sulfur compounds. globecore.com | Can be highly effective and scalable. | May require large volumes of extractant and subsequent recovery steps. |
Advanced Spectroscopic and Spectrometric Characterization of 1 Chloro 4 Ethylsulfanyl Butane
Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Chloro-4-(ethylsulfanyl)butane
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering a window into the chemical environment of each atom within a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable for a comprehensive characterization.
One-dimensional NMR provides fundamental information about the number and type of proton (¹H) and carbon (¹³C) environments in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (chlorine and sulfur) and the number of neighboring protons, which leads to signal splitting (multiplicity).
The predicted assignments are based on established chemical shift ranges for similar functional groups, such as those in alkyl chlorides and thioethers. uwimona.edu.jmorgchemboulder.comlibretexts.org The methylene (B1212753) group attached to the chlorine atom (H-1) is expected to be the most downfield-shifted among the butyl chain protons due to the strong deshielding effect of the chlorine. Conversely, the methyl group of the ethyl fragment (H-6) would appear most upfield.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (Cl-CH ₂-) | ~ 3.5 - 3.7 | Triplet (t) |
| H-2 (-CH₂-CH ₂-Cl) | ~ 1.8 - 2.0 | Quintet (quint) |
| H-3 (-S-CH₂-CH ₂-) | ~ 1.6 - 1.8 | Quintet (quint) |
| H-4 (-S-CH ₂-CH₂-) | ~ 2.5 - 2.7 | Triplet (t) |
| H-5 (-S-CH ₂-CH₃) | ~ 2.5 - 2.7 | Quartet (q) |
| H-6 (-S-CH₂-CH ₃) | ~ 1.2 - 1.4 | Triplet (t) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show six unique signals, as all six carbon atoms in this compound are in different chemical environments. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields (higher ppm values). wordpress.comdocbrown.info
The carbon atom bonded to chlorine (C-1) would be significantly downfield, while the methyl carbon of the ethyl group (C-6) would be the most upfield signal. The presence of the sulfur atom also influences the chemical shifts of the adjacent carbons (C-4 and C-5).
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (Cl-C H₂-) | ~ 44 - 46 |
| C-2 (-C H₂-CH₂Cl) | ~ 32 - 34 |
| C-3 (-S-CH₂-C H₂-) | ~ 28 - 30 |
| C-4 (-S-C H₂-CH₂-) | ~ 30 - 32 |
| C-5 (-S-C H₂-CH₃) | ~ 25 - 27 |
| C-6 (-S-CH₂-C H₃) | ~ 14 - 16 |
Two-dimensional NMR experiments provide further insight by showing correlations between different nuclei, which helps in unambiguously assigning the signals observed in 1D NMR and confirming the molecular structure. researchgate.netsdsu.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons (2-bond and 3-bond couplings). For this compound, the following key correlations would be expected:
A cross-peak between H-1 and H-2.
Cross-peaks connecting H-2 with both H-1 and H-3.
Cross-peaks connecting H-3 with both H-2 and H-4.
A cross-peak between H-4 and H-3.
A cross-peak between H-5 and H-6. These correlations would confirm the connectivity of the butyl and ethyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). researchgate.netsdsu.edu It is a powerful tool for assigning carbon signals based on their attached protons. The expected HSQC correlations are:
H-1 with C-1
H-2 with C-2
H-3 with C-3
H-4 with C-4
H-5 with C-5
H-6 with C-6
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically 2 to 3 bonds, ²J and ³J). researchgate.netyoutube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include:
H-1 correlating with C-2 and C-3.
H-4 correlating with C-3, C-2, and C-5.
H-5 correlating with C-4 and C-6.
H-6 correlating with C-5. These correlations would definitively establish the link between the ethylsulfanyl group and the chlorobutyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of whether they are coupled through bonds. researchgate.net For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on different parts of the molecule, which can give clues about its conformational preferences in solution. For instance, correlations might be observed between protons of the ethyl group and protons on the butyl chain if the molecule folds in a way that brings these groups close together.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
